![molecular formula C18H19NO4 B2698131 2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1004126-87-7](/img/structure/B2698131.png)
2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate” is a complex organic molecule. It likely contains functional groups such as a benzylamino group, a carboxylate ester group, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzylamino group, the introduction of the oxoethyl group, and the esterification of the methoxyphenyl group . The exact synthesis pathway would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. These could include substitution reactions, elimination reactions, and various types of addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be measured using various laboratory techniques .Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
A study on novel iminothiazolidin-4-one acetate derivatives, closely related in structure to the compound of interest, found significant potential in treating diabetic complications. These compounds were synthesized and evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in the development of diabetic complications. The study highlights the therapeutic potential of such compounds in managing diabetes-related health issues (Sher Ali et al., 2012).
Catalytic Functionalization for Chemical Synthesis
Research on the palladium(II)-catalyzed arylation of 2-phenylpyridines demonstrates the utility of similar compounds in chemical synthesis, specifically in C-H functionalization. This process facilitates the creation of complex molecules, underscoring the role of such compounds in advancing synthetic chemistry methodologies (Jean‐Ho Chu et al., 2009).
Biosensor Development for Cholesterol Measurement
A novel conducting copolymer incorporating a related compound was synthesized for use in cholesterol biosensors. This study illustrates the application of such compounds in developing biosensors for health monitoring, particularly for diseases related to cholesterol levels (Saniye Soylemez et al., 2013).
Organic Synthesis and Drug Development
Investigations into the synthesis of carbazomycin B by radical arylation and related organic synthesis processes show the significance of similar compounds in drug development. Such studies contribute to the understanding of complex chemical reactions and their potential in creating new therapeutic agents (D. Crich & Sochanchingwung Rumthao, 2004).
Reactivity Studies for Chemical Insights
Research on the synthesis and reactivity of oxorhenium(V) complexes with CO, involving related structures, provides deep insights into chemical reactivity and mechanisms. These findings are crucial for the development of catalytic processes and the design of new catalysts (L. K. Robbins et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-16-9-5-8-15(10-16)11-18(21)23-13-17(20)19-12-14-6-3-2-4-7-14/h2-10H,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKCZWHNWGJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-2-oxoethyl (3-methoxyphenyl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.